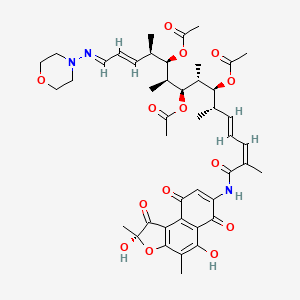
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S is a complex organic compound belonging to the rifamycin family. Rifamycins are a group of antibiotics known for their broad-spectrum antibacterial activity, particularly against mycobacteria. This specific compound is a derivative of rifamycin S, modified to enhance its properties and effectiveness.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S involves multiple steps, starting from rifamycin S. The key steps include:
Acetylation: Introduction of acetyl groups at positions 21 and 23.
Dehydrogenation: Removal of hydrogen atoms at positions 27 and 28.
Demethoxylation: Removal of the methoxy group at position 27.
Deoxygenation: Removal of oxygen atoms at positions 12 and 29.
Hydrogenation: Addition of hydrogen atoms at positions 28 and 29.
Hydroxylation: Introduction of a hydroxyl group at position 12.
Azino Formation: Formation of the N-morpholinoazino group at position 29.
These reactions are typically carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large quantities of rifamycin S are processed in batches.
Continuous Flow Reactors: Use of continuous flow reactors to enhance reaction efficiency and control.
Purification: Multiple purification steps, including crystallization and chromatography, to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Addition of hydrogen atoms to double bonds or carbonyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group at position 12 can yield a ketone, while reduction of the double bond at positions 27 and 28 can yield a fully saturated compound.
Wissenschaftliche Forschungsanwendungen
21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its antibacterial properties and potential use in treating bacterial infections.
Medicine: Explored for its potential as an antibiotic, particularly against drug-resistant strains of bacteria.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S involves inhibition of bacterial RNA synthesis. The compound binds to the beta subunit of bacterial RNA polymerase, preventing the elongation of the RNA chain. This leads to the inhibition of bacterial growth and replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifamycin S: The parent compound from which 21,23-O-Diacetyl-27,28-didehydro-27-demethoxy-12,29-deoxy-28,29-dihydro-12-hydroxy-29-(N-morpholinoazino)rifamycin S is derived.
Rifampicin: Another rifamycin derivative with broad-spectrum antibacterial activity.
Rifabutin: A rifamycin derivative used to treat mycobacterial infections.
Uniqueness
This compound is unique due to its specific modifications, which enhance its antibacterial properties and make it effective against drug-resistant bacteria. The presence of the N-morpholinoazino group at position 29 is particularly noteworthy, as it contributes to the compound’s unique mechanism of action and effectiveness.
Eigenschaften
CAS-Nummer |
172097-87-9 |
|---|---|
Molekularformel |
C44H55N3O14 |
Molekulargewicht |
849.9 g/mol |
IUPAC-Name |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E,15E)-9,11-diacetyloxy-1-[[(2S)-2,5-dihydroxy-2,4-dimethyl-1,6,9-trioxobenzo[e][1]benzofuran-7-yl]amino]-2,6,8,10,12-pentamethyl-15-morpholin-4-ylimino-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C44H55N3O14/c1-22(13-11-14-24(3)43(55)46-31-21-32(51)33-34(37(31)53)36(52)25(4)41-35(33)42(54)44(10,56)61-41)38(58-28(7)48)26(5)40(60-30(9)50)27(6)39(59-29(8)49)23(2)15-12-16-45-47-17-19-57-20-18-47/h11-16,21-23,26-27,38-40,52,56H,17-20H2,1-10H3,(H,46,55)/b13-11+,15-12+,24-14-,45-16+/t22-,23+,26+,27-,38-,39+,40+,44-/m0/s1 |
InChI-Schlüssel |
ZWSLVRNLLXPGFW-IWRHLJGFSA-N |
Isomerische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C=N/N3CCOCC3)OC(=O)C)OC(=O)C)OC(=O)C)/C)C4=C1O[C@](C4=O)(C)O)O |
Kanonische SMILES |
CC1=C(C2=C(C(=O)C=C(C2=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC=NN3CCOCC3)OC(=O)C)OC(=O)C)OC(=O)C)C)C4=C1OC(C4=O)(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















